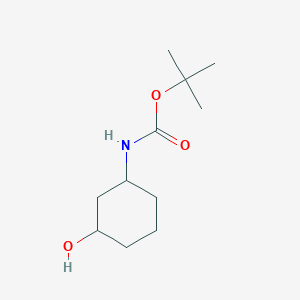

Tert-butyl (3-hydroxycyclohexyl)carbamate

Description

The exact mass of the compound Tert-butyl (3-hydroxycyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (3-hydroxycyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-hydroxycyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620219 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610302-03-9 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for tert-butyl (3-hydroxycyclohexyl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the expected and predicted spectroscopic characteristics of this compound.

Due to the limited availability of public domain experimental spectra for tert-butyl (3-hydroxycyclohexyl)carbamate, this guide presents predicted mass spectrometry data alongside expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the known functional groups of the molecule.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl N-(3-hydroxycyclohexyl)carbamate

-

Synonyms: 3-(Boc-amino)cyclohexanol, N-Boc-3-aminocyclohexanol

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

CAS Number: 610302-03-9 (for stereoisomer mixture)

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for tert-butyl (3-hydroxycyclohexyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

| Cyclohexyl -CH₂- | 1.0 - 2.2 | Multiplet | 8H |

| -CH-OH | 3.5 - 4.0 | Multiplet | 1H |

| -CH-NH- | 3.2 - 3.8 | Multiplet | 1H |

| -NH- | 4.5 - 5.5 | Broad Singlet | 1H |

| -OH | Variable (solvent dependent) | Broad Singlet | 1H |

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.4-1.5 ppm.[1] The cyclohexyl ring protons will present as a complex series of multiplets in the aliphatic region. The methine protons attached to the hydroxyl and carbamate groups are expected to be downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively. The chemical shift of the N-H and O-H protons is highly dependent on solvent and concentration.

Table 2: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| -C (CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~80 |

| Cyclohexyl -CH₂- | 20 - 40 |

| -C H-OH | 65 - 75 |

| -C H-NH- | 45 - 55 |

| -C =O | 155 - 157 |

The carbonyl carbon of the carbamate is expected to be the most downfield signal. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[2] The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbons bearing the hydroxyl and carbamate groups shifted downfield.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3550 - 3200 | Strong, Broad |

| N-H (Carbamate) | Stretching | 3450 - 3250 | Medium, Sharp |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |

| C=O (Carbamate) | Stretching | 1720 - 1680 | Strong |

| N-H (Carbamate) | Bending | 1550 - 1500 | Medium |

| C-O (Alcohol) | Stretching | 1150 - 1075 | Strong |

The IR spectrum is expected to be dominated by a strong, broad O-H stretching band from the alcohol and a strong C=O stretching absorption from the carbamate group.[3][4] A medium intensity, sharper N-H stretching band is also anticipated.[5] The C-O stretch of the secondary alcohol is a key diagnostic peak.[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z |

| [M+H]⁺ | 216.1594 |

| [M+Na]⁺ | 238.1414 |

| [M+K]⁺ | 254.1153 |

| [M+NH₄]⁺ | 233.1860 |

Data sourced from PubChem.

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium and potassium are also likely to be observed, depending on the ionization method and sample preparation.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-20 mg of tert-butyl (3-hydroxycyclohexyl)carbamate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

IR Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of tert-butyl (3-hydroxycyclohexyl)carbamate in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition (FT-IR):

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the infrared spectrum of the sample.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of tert-butyl (3-hydroxycyclohexyl)carbamate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A typical concentration is in the range of 1-10 µg/mL.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The generated ions are transferred into the mass analyzer.

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In drug discovery and development, the precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a therapeutic agent. This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate, a carbamate derivative of 3-aminocyclohexanol. This compound, possessing two stereocenters, can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, and their respective enantiomers, exhibit unique physicochemical properties that can influence their biological interactions. While specific biological activities for these particular stereoisomers are not extensively documented in publicly available literature, the carbamate and aminocyclohexanol moieties are present in numerous biologically active compounds, suggesting potential for these molecules in medicinal chemistry. This guide details their synthesis, separation, and characterization, providing a foundational resource for researchers exploring their potential applications.

Stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate

The four stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate are depicted below:

-

cis-isomers: (1R,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate and (1S,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate. In the cis configuration, the hydroxyl and the N-Boc-amino groups are on the same side of the cyclohexane ring.

-

trans-isomers: (1R,3R)-tert-butyl (3-hydroxycyclohexyl)carbamate and (1S,3S)-tert-butyl (3-hydroxycyclohexyl)carbamate. In the trans configuration, the hydroxyl and the N-Boc-amino groups are on opposite sides of the cyclohexane ring.

The relationship between these stereoisomers can be visualized as follows:

Data Presentation

The following table summarizes the key quantitative data for the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate.

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-(±)-Isomer | 1425254-01-8[1] | C₁₁H₂₁NO₃ | 215.29[2] |

| (1R,3S)-Isomer | 1425254-01-8[1] | C₁₁H₂₁NO₃ | 215.29 |

| (1S,3R)-Isomer | 1638744-25-8[3] | C₁₁H₂₁NO₃ | 215.29[3] |

| trans-(±)-Isomer | 1425253-99-1[2] | C₁₁H₂₁NO₃ | 215.29[2] |

| (1R,3R)-Isomer | 1638744-95-2[4] | C₁₁H₂₁NO₃ | 215.29[4] |

| (1S,3S)-Isomer | 1422443-57-9[5] | C₁₁H₂₁NO₃ | 215.29 |

Experimental Protocols

Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate Stereoisomers

The synthesis of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate is achieved by the N-protection of the corresponding cis- or trans-3-aminocyclohexanol stereoisomers with di-tert-butyl dicarbonate (Boc₂O). The stereochemistry of the starting aminocyclohexanol is retained during the reaction.

General Experimental Workflow:

Protocol for the Synthesis of cis-tert-butyl (3-hydroxycyclohexyl)carbamate:

-

To a solution of cis-3-aminocyclohexanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure cis-tert-butyl (3-hydroxycyclohexyl)carbamate.

Protocol for the Synthesis of trans-tert-butyl (3-hydroxycyclohexyl)carbamate:

This procedure is analogous to the synthesis of the cis-isomer, with the substitution of cis-3-aminocyclohexanol with trans-3-aminocyclohexanol as the starting material.

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomers of both cis- and trans-tert-butyl (3-hydroxycyclohexyl)carbamate can be separated by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of carbamate-containing compounds.

General Protocol for Chiral HPLC Separation:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the carbamate group absorbs (e.g., 210-230 nm).

-

Sample Preparation: Dissolve the racemic mixture of the desired diastereomer (cis or trans) in the mobile phase at a suitable concentration.

-

Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a lack of specific, publicly available scientific literature detailing the biological activity or the precise signaling pathways modulated by the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate. Carbamates as a class are known to interact with various biological targets, most notably as inhibitors of cholinesterases. However, without experimental data on these specific molecules, any depiction of a signaling pathway would be speculative. Researchers are encouraged to perform biological screening to elucidate the pharmacological profile of these compounds.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of tert-butyl (3-hydroxycyclohexyl)carbamate, including their synthesis and separation. The provided experimental protocols offer a starting point for the preparation and purification of these compounds. While their specific biological roles remain to be fully elucidated, the structural motifs present in these molecules suggest they may be of interest for further investigation in medicinal chemistry and drug discovery. The clear differentiation of the cis and trans diastereomers, along with the potential for enantioselective biological activity, underscores the importance of stereochemical control in the study of these and related compounds. Future research into the biological targets and mechanisms of action of these stereoisomers will be crucial in unlocking their therapeutic potential.

References

An In-depth Technical Guide to tert-butyl N-(3-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical properties, outlines a standard synthesis protocol, and explores its applications in drug development, particularly as a versatile building block for complex molecules. The information is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

tert-butyl N-(3-hydroxycyclohexyl)carbamate, also known by its IUPAC name, is a carbamate derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a secondary alcohol on a cyclohexane ring, offering two distinct functionalities for further chemical modification. This bifunctionality makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, including those targeting the central nervous system.[1]

Chemical and Physical Properties

The properties of tert-butyl N-(3-hydroxycyclohexyl)carbamate are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| IUPAC Name | tert-butyl N-(3-hydroxycyclohexyl)carbamate[2] |

| Molecular Formula | C₁₁H₂₁NO₃[2] |

| Molecular Weight | 215.29 g/mol [2] |

| CAS Number | 610302-03-9[2] |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

| Synonyms | (3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester, N-BOC-3-aminocyclohexanol[2] |

Synthesis

The most common method for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate is the protection of the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine.

General Experimental Protocol: Boc Protection of 3-Aminocyclohexanol

This protocol outlines a general procedure for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate.

Materials:

-

3-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-aminocyclohexanol (1.0 eq) in the chosen solvent (DCM or THF).

-

Add triethylamine (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of tert-butyl N-(3-hydroxycyclohexyl)carbamate.

Applications in Drug Development

tert-butyl N-(3-hydroxycyclohexyl)carbamate is a versatile intermediate in the synthesis of more complex molecules for drug discovery. The Boc-protected amine allows for selective reactions at the hydroxyl group, while the Boc group can be easily removed under acidic conditions to reveal the amine for further functionalization.

Role as a Building Block

The 3-(tert-butoxycarbonylamino)cyclohexyl moiety is a structural motif found in various drug candidates. Its rigid cyclohexane scaffold can be advantageous for positioning functional groups in a specific orientation for optimal interaction with biological targets.

Example Application:

The core structure of tert-butyl N-(3-hydroxycyclohexyl)carbamate can be incorporated into the synthesis of potent and selective antagonists for various receptors. For instance, derivatives of 3-aminocyclohexanol have been explored in the development of μ-opioid receptor (MOR) antagonists.[3] The cyclohexane ring serves as a scaffold to which other pharmacophoric elements can be attached.

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical progression from the starting material to a potential drug candidate.

References

- 1. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl (3-hydroxycyclohexyl)carbamate: Synthesis, Properties, and Application in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-hydroxycyclohexyl)carbamate, a key building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a crucial intermediate in the development of antiviral drugs, specifically focusing on its role in the synthesis of neuraminidase inhibitors like oseltamivir.

Chemical Identification and Properties

tert-butyl (3-hydroxycyclohexyl)carbamate is a carbamate derivative of 3-aminocyclohexanol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a stable and versatile intermediate for multi-step organic syntheses.

CAS Numbers:

The CAS number for tert-butyl (3-hydroxycyclohexyl)carbamate can vary depending on the stereochemistry of the cyclohexyl ring. Several CAS numbers have been assigned to this compound and its stereoisomers:

| Compound Name | CAS Number |

| tert-butyl (3-hydroxycyclohexyl)carbamate (unspecified stereochemistry) | 610302-03-9 |

| tert-butyl (3-hydroxycyclohexyl)carbamate (unspecified stereochemistry) | 1425253-99-1 |

| tert-butyl N-[(1S, 3R)-3-hydroxycyclohexyl]carbamate | 1638744-25-8 |

| tert-butyl ((1R,3R)-3-hydroxycyclohexyl)carbamate | 1638744-95-2 |

Physicochemical Properties:

A summary of the key physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in methanol, dichloromethane |

| XLogP3 | 1.6 |

Synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate

The synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is typically achieved through the protection of the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary or secondary amine.

Experimental Protocol: Boc Protection of 3-Aminocyclohexanol

Materials:

-

3-Aminocyclohexanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 eq) in dichloromethane (DCM). To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl (3-hydroxycyclohexyl)carbamate as a white solid.

Characterization Data:

-

¹H NMR: Signals corresponding to the protons of the cyclohexyl ring, a broad singlet for the N-H proton of the carbamate, and a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.

-

¹³C NMR: Resonances for the carbons of the cyclohexyl ring, the carbonyl carbon of the carbamate group, and the quaternary and methyl carbons of the tert-butyl group.

Application in Drug Development: Synthesis of Oseltamivir

tert-butyl (3-hydroxycyclohexyl)carbamate and its derivatives are valuable intermediates in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[2] Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3][4][5] The neuraminidase enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[6]

The synthesis of oseltamivir is a complex multi-step process. The cyclohexene core of oseltamivir is often constructed from a chiral starting material, and the amino and hydroxyl groups are introduced and functionalized at specific stereocenters. The Boc-protected 3-aminocyclohexanol serves as a key building block to introduce the C5-amino group in the oseltamivir structure.

Synthetic Workflow for Oseltamivir Intermediate

The following diagram illustrates a generalized synthetic workflow where a derivative of tert-butyl (3-hydroxycyclohexyl)carbamate is utilized in the synthesis of an oseltamivir intermediate.

Caption: Generalized synthetic workflow for oseltamivir utilizing the target compound.

Oseltamivir's Mechanism of Action: Neuraminidase Inhibition

Oseltamivir functions by mimicking the natural substrate (sialic acid) of the viral neuraminidase enzyme. By competitively binding to the active site of neuraminidase, oseltamivir prevents the enzyme from cleaving sialic acid residues on the surface of host cells, which is a critical step for the release of progeny virions.[3][6] This mechanism of action is depicted in the following signaling pathway diagram.

References

- 1. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]

- 3. Oseltamivir - Wikipedia [en.wikipedia.org]

- 4. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl (3-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl (3-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

tert-Butyl (3-hydroxycyclohexyl)carbamate is a carbamate derivative widely utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a hydroxyl group and a Boc-protected amine allows for selective functionalization at either position.

| Property | Value | Citation(s) |

| Molecular Weight | 215.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| IUPAC Name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | [1] |

| CAS Number | 610302-03-9 | [1] |

| Appearance | Typically a solid | |

| Synonyms | 3-(Boc-amino)cyclohexanol, N-BOC-3-AMINO-CYCLOHEXANOL, (3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester | [1] |

Experimental Protocol: Synthesis of tert-Butyl (3-hydroxycyclohexyl)carbamate

The following protocol describes a general and widely adopted method for the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate via the N-tert-butoxycarbonylation (Boc protection) of 3-aminocyclohexanol.[2][3][4]

Materials:

-

3-Aminocyclohexanol (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents)

-

Solvent: A mixture of water and a suitable organic solvent such as acetone, tetrahydrofuran (THF), or dioxane.[2][3][4]

-

Base (optional, but often used): Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).[3][5]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate or dichloromethane for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve or suspend 3-aminocyclohexanol in the chosen solvent system (e.g., a 1:1 mixture of water and acetone).[2][4]

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O). If a base is used, it can be added at this stage.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. Reaction times typically range from 1 to 12 hours.[2]

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[2]

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to yield pure tert-butyl (3-hydroxycyclohexyl)carbamate.[4]

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

Caption: Workflow for the synthesis and purification of tert-butyl (3-hydroxycyclohexyl)carbamate.

References

- 1. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

The Strategic Role of tert-butyl (3-hydroxycyclohexyl)carbamate in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of tert-butyl (3-hydroxycyclohexyl)carbamate as a pivotal building block in the synthesis of targeted therapeutics. Primarily serving researchers, scientists, and professionals in drug development, this document elucidates the journey from this foundational molecule to potent enzyme inhibitors, with a special focus on its application in the creation of Bruton's Tyrosine Kinase (BTK) inhibitors for cancer therapy.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate, and its closely related derivatives such as 3-(Boc-amino)cyclohexanol, are versatile chiral building blocks in medicinal chemistry. The presence of a protected amine and a hydroxyl group on a cyclohexane scaffold allows for stereoselective synthesis of complex molecules. This guide will explore the utility of this building block in the development of targeted therapies, using the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor as a central case study.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. The 3-aminocyclohexanol moiety, derived from tert-butyl (3-hydroxycyclohexyl)carbamate, is a key structural feature in several potent BTK inhibitors.

General Synthetic Workflow

The synthesis of BTK inhibitors often involves the coupling of a chiral 3-aminocyclohexanol derivative with a heterocyclic core, typically a pyrazolopyrimidine scaffold. The Boc-protecting group on the amine of the cyclohexane ring is crucial for controlling the regioselectivity of the reaction, ensuring that the coupling occurs at the desired position. Subsequent deprotection and further functionalization lead to the final active pharmaceutical ingredient.

Case Study: A Novel 3-Substituted Pyrazolopyrimidine BTK Inhibitor

A study on the design and synthesis of novel 3-substituted pyrazolopyrimidine derivatives highlights the therapeutic potential of compounds derived from the 3-aminocyclohexanol core.[1]

Quantitative Biological Data

The synthesized compounds were evaluated for their inhibitory activity against the BTK enzyme and their anti-proliferative effects on B-cell lymphoblastic leukemia cell lines (Ramos and Raji).

| Compound | BTK IC₅₀ (nM)[1] | Ramos Cell Proliferation IC₅₀ (µM)[1] | Raji Cell Proliferation IC₅₀ (µM)[1] |

| 8a | 7.95 | 8.91 | 1.80 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

General Synthesis of 3-Substituted Pyrazolopyrimidine Derivatives:

A detailed experimental protocol for the synthesis of these potent BTK inhibitors involves a multi-step process, beginning with the preparation of the core pyrazolopyrimidine structure, followed by coupling with a derivative of tert-butyl (3-hydroxycyclohexyl)carbamate.

Step 1: Synthesis of the Pyrazolopyrimidine Core

-

Starting Materials: Diethyl malonate and hydrazine hydrate.

-

Procedure: A mixture of diethyl malonate and hydrazine hydrate is heated to reflux to form 3,5-pyrazolidinedione. This intermediate is then chlorinated using phosphorus oxychloride to yield 3,5-dichloropyrazole. Subsequent reaction with malononitrile in the presence of a base like sodium ethoxide, followed by cyclization, affords the pyrazolo[3,4-d]pyrimidine core.

Step 2: Coupling with the Cyclohexylamine Moiety

-

Starting Materials: The pyrazolopyrimidine core and a chiral derivative of 3-aminocyclohexanol (where the hydroxyl group has been converted to a leaving group, e.g., a mesylate). The amine is typically protected with a Boc group.

-

Procedure: The pyrazolopyrimidine core is reacted with the chiral cyclohexylamine derivative in a suitable solvent such as DMF, in the presence of a base like potassium carbonate. The reaction is heated to facilitate the nucleophilic substitution.

Step 3: Final Deprotection and Functionalization

-

Procedure: The Boc protecting group is removed from the amine using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The resulting free amine is then acylated with a suitable acylating agent (e.g., an acryloyl chloride) to install the Michael acceptor "warhead" that will covalently bind to the BTK enzyme.

Signaling Pathway of BTK Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are essential for B-cell proliferation, survival, and differentiation. BTK inhibitors block the phosphorylation and activation of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.

References

An In-depth Technical Guide on tert-Butyl (3-hydroxycyclohexyl)carbamate: Discovery and History

An Essential Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-hydroxycyclohexyl)carbamate, a pivotal intermediate in pharmaceutical synthesis. It details the compound's discovery, historical development, and its crucial role as a building block in the creation of various therapeutic agents. This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis methodologies, and applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate, also known as 3-(Boc-amino)cyclohexanol, is a bifunctional organic molecule that has gained significant importance in the field of medicinal chemistry. Its structure incorporates a cyclohexane ring functionalized with both a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. This unique arrangement makes it a versatile chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. The presence of the Boc protecting group allows for the selective reaction of the hydroxyl group, while the amine can be deprotected under acidic conditions for subsequent functionalization, providing a strategic advantage in multi-step syntheses.

Discovery and Historical Context

The development and application of tert-butyl (3-hydroxycyclohexyl)carbamate are intrinsically linked to the broader history of carbamates in medicinal chemistry and the advent of the tert-butoxycarbonyl (Boc) protecting group.

The Rise of Carbamates in Pharmaceuticals

Carbamates, esters of carbamic acid, have a long history in medicine, with early examples including the naturally occurring physostigmine, isolated in the 19th century. The carbamate functional group's stability and ability to participate in hydrogen bonding interactions made it an attractive moiety for drug design.[1] Over the years, synthetic carbamates have been incorporated into a wide array of therapeutic agents, demonstrating their versatility and importance in medicinal chemistry.

The Advent of the Boc Protecting Group

The synthesis of complex molecules, particularly peptides and other nitrogen-containing compounds, necessitated the development of reliable protecting groups for amines. The tert-butoxycarbonyl (Boc) group emerged as a highly effective and widely used protecting group due to its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions.[2] The introduction of the Boc group, typically using di-tert-butyl dicarbonate (Boc anhydride), revolutionized organic synthesis and paved the way for the creation of intricate molecular structures.[2][3]

Emergence of tert-Butyl (3-hydroxycyclohexyl)carbamate as a Key Intermediate

While the precise date of the first synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is not prominently documented in readily available literature, its emergence as a key intermediate is a direct consequence of the growing demand for functionalized cyclohexylamines in drug discovery. The cyclohexyl scaffold is a common motif in many bioactive molecules, and the ability to introduce substituents at specific positions is crucial for optimizing pharmacological properties. The preparation of Boc-protected aminocyclohexanols, such as the 3-hydroxy derivative, provided medicinal chemists with a valuable tool for accessing a diverse range of molecular architectures. Its utility is highlighted in its application as an intermediate in the synthesis of compounds targeting central nervous system disorders.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of tert-butyl (3-hydroxycyclohexyl)carbamate is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [5] |

| Molecular Weight | 215.29 g/mol | [5] |

| IUPAC Name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | [5] |

| CAS Number | 610302-03-9 | [5] |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in many organic solvents | - |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate is typically achieved through the N-protection of 3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group onto a primary or secondary amine.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the amino group of 3-aminocyclohexanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to neutralize the resulting carbonic acid byproduct and to facilitate the reaction.

Detailed Experimental Protocol

While a specific peer-reviewed publication detailing the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate was not identified in the search, a general and reliable procedure can be adapted from standard Boc-protection protocols.[6][7]

Materials:

-

3-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)

-

Base (e.g., Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), or Sodium hydroxide (NaOH))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminocyclohexanol (1.0 equivalent) in the chosen solvent.

-

Addition of Base: Add the base (1.1-1.5 equivalents). If using a biphasic system with an inorganic base like sodium bicarbonate, a saturated aqueous solution is used. For organic bases like triethylamine, it is added directly to the organic solvent.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, so addition may need to be controlled to maintain a desired temperature (typically room temperature).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-aminocyclohexanol) is consumed.

-

Workup:

-

If a biphasic system was used, separate the organic layer. Wash the organic layer with water and then with brine.

-

If an organic solvent was used, the reaction mixture may be quenched with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Applications in Drug Discovery and Development

The utility of tert-butyl (3-hydroxycyclohexyl)carbamate as a synthetic intermediate is demonstrated by its application in the synthesis of various drug candidates. The presence of both a protected amine and a hydroxyl group on a conformationally defined cyclohexane ring provides a versatile platform for the introduction of molecular diversity.

Role as a Chiral Building Block

The stereochemistry of the hydroxyl and amino groups on the cyclohexane ring is critical for the biological activity of the final drug molecule. Chiral separation of the diastereomers of tert-butyl (3-hydroxycyclohexyl)carbamate or the use of stereoselective synthesis methods allows for the preparation of enantiomerically pure compounds, which is a fundamental requirement in modern drug development.

Logical Workflow in Drug Synthesis

The use of tert-butyl (3-hydroxycyclohexyl)carbamate in a synthetic workflow typically involves initial modification at the hydroxyl group, followed by deprotection of the Boc group to reveal the amine for further elaboration.

Conclusion

Tert-butyl (3-hydroxycyclohexyl)carbamate stands as a testament to the synergy between the development of robust synthetic methodologies, such as the Boc-protection strategy, and the ever-present demand for novel molecular scaffolds in drug discovery. Its role as a versatile and valuable building block is well-established, providing a reliable and efficient route to a wide range of complex and biologically active molecules. This technical guide serves as a foundational resource for researchers and scientists, enabling them to leverage the full potential of this important chemical intermediate in their pursuit of new therapeutic agents.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. tert-Butyl(3-hydroxycyclohexyl)(methyl)carbamate [myskinrecipes.com]

- 5. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Synthesis of Tert-Butyl (3-Hydroxycyclohexyl)carbamate: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic routes to tert-butyl (3-hydroxycyclohexyl)carbamate, a valuable building block in pharmaceutical development, particularly for compounds targeting central nervous system disorders.[1] This document details the key chemical intermediates, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Tert-butyl (3-hydroxycyclohexyl)carbamate is a bifunctional molecule incorporating a protected amine (Boc group) and a hydroxyl group on a cyclohexane scaffold. This structure makes it an important intermediate for introducing a 3-aminocyclohexanol moiety in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions.[2]

Two principal synthetic strategies are commonly employed for the preparation of this compound, each involving a key intermediate:

-

Route 1: Direct Boc-protection of the precursor 3-aminocyclohexanol .

-

Route 2: Reduction of the keto-intermediate tert-butyl (3-oxocyclohexyl)carbamate .

This guide will elaborate on both pathways, providing detailed experimental procedures and comparative data.

Synthetic Pathways and Key Intermediates

The selection of a synthetic route may depend on the availability of starting materials, desired stereochemistry, and scalability. Below are the visual representations of the two primary synthetic pathways.

Caption: Route 1: Boc protection of 3-aminocyclohexanol.

Caption: Route 2: Synthesis via reduction of a ketone intermediate.

Key Intermediate 1: 3-Aminocyclohexanol

3-Aminocyclohexanol is a crucial precursor in the first synthetic route. It is a versatile building block in its own right, used in the synthesis of various pharmaceuticals.[3][4] The synthesis of both cis- and trans- isomers of 3-aminocyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[5][6]

Key Intermediate 2: tert-Butyl (3-oxocyclohexyl)carbamate

Also known as 3-N-Boc-aminocyclohexanone, this intermediate is central to the second synthetic route.[7] Its stability and reactivity make it a valuable component in the synthesis of bioactive molecules.[8] The Boc protective group shields the amino functionality from unwanted side reactions during subsequent chemical transformations.[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps outlined in the synthetic pathways.

Route 1: Boc Protection of 3-Aminocyclohexanol

This protocol is adapted from general procedures for the N-tert-butyloxycarbonylation of amines.[9]

Objective: To protect the amino group of 3-aminocyclohexanol using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

3-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-aminocyclohexanol in a mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Route 2: Synthesis via tert-Butyl (3-oxocyclohexyl)carbamate

This route involves two main steps: the synthesis of the keto-intermediate followed by its reduction.

Step 2a: Synthesis of tert-Butyl (3-oxocyclohexyl)carbamate

This protocol is based on the synthesis of the analogous cycloheptyl compound.[5]

Objective: To synthesize tert-butyl (3-oxocyclohexyl)carbamate from cyclohex-2-en-1-one and tert-butyl carbamate.

Materials:

-

Cyclohex-2-en-1-one

-

tert-Butyl carbamate

-

Bismuth(III) nitrate

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohex-2-en-1-one and tert-butyl carbamate in dichloromethane.

-

Add bismuth(III) nitrate to the solution in portions while stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (ethyl acetate/petroleum ether) to yield tert-butyl (3-oxocyclohexyl)carbamate.

Step 2b: Reduction of tert-Butyl (3-oxocyclohexyl)carbamate

This is a general procedure for the reduction of a ketone to a secondary alcohol.

Objective: To reduce the ketone functionality of tert-butyl (3-oxocyclohexyl)carbamate.

Materials:

-

tert-Butyl (3-oxocyclohexyl)carbamate

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (3-oxocyclohexyl)carbamate in methanol or ethanol and cool the solution to 0 °C.

-

Slowly add sodium borohydride to the solution in small portions.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench it by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to give the crude product.

-

Purify by column chromatography on silica gel to obtain tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic steps. Please note that some of this data is derived from analogous reactions due to the lack of a single comprehensive source for the target molecule.

Table 1: Reagents for the Synthesis of Key Intermediates and Final Product

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent |

| Route 1 | 3-Aminocyclohexanol | Di-tert-butyl dicarbonate | Sodium bicarbonate | THF/Water |

| Route 2a | Cyclohex-2-en-1-one | tert-Butyl carbamate | Bismuth(III) nitrate | Dichloromethane |

| Route 2b | tert-Butyl (3-oxocyclohexyl)carbamate | - | Sodium borohydride | Methanol |

Table 2: Reaction Conditions and Yields

| Step | Temperature | Time | Yield (%) | Purity |

| Route 1 | 0 °C to RT | 12-18 h | 80-95% (estimated) | >95% (after chromatography) |

| Route 2a | Room Temperature | 24 h | ~60% (analogous reaction)[5] | >95% (after chromatography) |

| Route 2b | 0 °C to RT | 3-6 h | High (typically >90%) | >95% (after chromatography) |

Table 3: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | 610302-03-9[10] |

| 3-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 6850-38-0 |

| tert-Butyl (3-oxocyclohexyl)carbamate | C₁₁H₁₉NO₃ | 213.27 | 885280-38-6[7] |

Conclusion

This technical guide has outlined the two primary synthetic routes for obtaining tert-butyl (3-hydroxycyclohexyl)carbamate, focusing on the key intermediates, 3-aminocyclohexanol and tert-butyl (3-oxocyclohexyl)carbamate. The provided experimental protocols, adapted from established procedures, offer a solid foundation for the synthesis of this important pharmaceutical building block. The choice between the two routes will likely be dictated by factors such as starting material availability, cost, and desired stereochemical outcome. The data presented herein should enable researchers and professionals in drug development to effectively plan and execute the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate for their research and development needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (S)-tert-Butyl (3-oxocyclohexyl)carbamate | 1803033-61-5 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. achmem.com [achmem.com]

- 5. tert-butyl 3-oxocycloheptylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - Tert-butyl (3-hydroxycyclohexyl)carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Boc Protection of 3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed experimental protocol for the selective N-Boc protection of 3-aminocyclohexanol, a valuable bifunctional building block. The presence of both an amino and a hydroxyl group requires a chemoselective protection strategy. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-protection can be achieved under standard conditions without significant formation of the O-protected or di-protected byproducts.

Signaling Pathway and Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Caption: Simplified reaction mechanism for the Boc protection of an amine.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of cyclic amino alcohols.

Materials and Reagents:

-

3-Aminocyclohexanol (cis/trans mixture or specific isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexane for chromatography

-

Silica gel (for column chromatography)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-aminocyclohexanol (1.0 equiv). Dissolve the amino alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Boc Anhydride Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5-10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl (3-hydroxycyclohexyl)carbamate.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Aminocyclohexanol | 1.0 equiv |

| Di-tert-butyl dicarbonate | 1.1 equiv |

| Triethylamine | 1.2 equiv |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product | |

| Product Name | tert-butyl (3-hydroxycyclohexyl)carbamate |

| Appearance | White to off-white solid |

| Expected Yield | 85-95% |

| Characterization Data (Exemplary) | |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~4.5 (br s, 1H, NH), ~3.6 (m, 1H, CH-OH), ~3.4 (m, 1H, CH-NH), 1.2-2.0 (m, 8H, cyclohexyl-CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ~155.5 (C=O), ~79.2 (C(CH₃)₃), ~67-70 (CH-OH), ~49-52 (CH-NH), ~20-35 (cyclohexyl-CH₂) |

| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₂₁NO₃: 216.15; [M+Na]⁺ calculated: 238.14 |

Note: Specific NMR shifts will vary depending on the cis/trans stereochemistry of the 3-aminocyclohexanol used.

Experimental Workflow

Caption: General experimental workflow for the Boc protection of 3-aminocyclohexanol.

Application Notes and Protocols for Tert-butyl (3-hydroxycyclohexyl)carbamate in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of targeted drug delivery and protein degradation has seen a paradigm shift with the advent of technologies like Proteolysis Targeting Chimeras (PROTACs). The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. Tert-butyl (3-hydroxycyclohexyl)carbamate serves as a versatile building block for the synthesis of such linkers, offering a semi-rigid cyclic scaffold that can appropriately orient the two ends of a bifunctional molecule.

The cyclohexane ring provides conformational rigidity, which can be advantageous in pre-organizing the binding moieties for optimal interaction with their respective proteins, potentially leading to enhanced cooperativity in the ternary complex. The carbamate functional group is a stable and common motif in linker chemistry. The tert-butyl protecting group on the carbamate allows for selective deprotection under acidic conditions to reveal a primary or secondary amine, which can then be coupled to a warhead or an E3 ligase ligand. The hydroxyl group on the cyclohexane ring provides a convenient handle for conjugation to the other half of the bifunctional molecule, typically through ether or ester linkages.

The stereochemistry of the 3-hydroxycyclohexyl moiety can also be explored to fine-tune the spatial relationship between the connected ligands, which is a key aspect of optimizing PROTAC performance. The relative cis/trans orientation of the hydroxyl and carbamate groups will dictate the exit vectors from the cyclohexane core, influencing the overall topology of the resulting drug molecule.

While specific quantitative data for PROTACs incorporating a tert-butyl (3-hydroxycyclohexyl)carbamate linker are not extensively reported in publicly available literature, the principles of PROTAC design and optimization suggest that this linker would be a valuable component in the medicinal chemist's toolbox for the development of novel protein degraders. The following sections provide illustrative data and protocols for its application.

Illustrative Quantitative Data for a Hypothetical PROTAC

The following table summarizes hypothetical data for a series of PROTACs targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase, using linkers derived from tert-butyl (3-hydroxycyclohexyl)carbamate. This data illustrates the type of structure-activity relationship (SAR) that could be explored.

| PROTAC ID | Linker Structure | KOI Binding Affinity (IC50, nM) | CRBN Binding Affinity (IC50, nM) | Ternary Complex Formation (Kd, nM) | KOI Degradation (DC50, nM) | Cell Viability (GI50, nM) |

| PROTAC-A | cis-(1R,3S) isomer | 15 | 250 | 50 | 25 | 45 |

| PROTAC-B | trans-(1R,3R) isomer | 18 | 240 | 35 | 15 | 30 |

| PROTAC-C | Linear Alkyl Carbamate | 20 | 260 | 80 | 75 | 100 |

This data is illustrative and intended to demonstrate the application of the linker in a hypothetical drug design context.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Precursor using Tert-butyl (3-hydroxycyclohexyl)carbamate

This protocol describes a general method for coupling the tert-butyl (3-hydroxycyclohexyl)carbamate linker to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

-

Tert-butyl (3-hydroxycyclohexyl)carbamate

-

Pomalidomide-linker acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of pomalidomide-linker acid (1.0 eq) in anhydrous DCM, add tert-butyl (3-hydroxycyclohexyl)carbamate (1.2 eq) and DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected PROTAC precursor.

Protocol 2: Deprotection and Final PROTAC Synthesis

This protocol outlines the removal of the Boc protecting group and subsequent coupling to a protein of interest (POI) ligand.

Materials:

-

Boc-protected PROTAC precursor from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

POI ligand with a suitable reactive handle (e.g., a carboxylic acid)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Preparative reverse-phase HPLC system

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected PROTAC precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the crude amine salt. This is typically used in the next step without further purification.

-

-

Final Coupling:

-

Dissolve the crude amine salt (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to neutralize the amine salt.

-

Add PyBOP (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Protocol 3: Western Blot Analysis for Target Protein Degradation

This protocol describes a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.

Visualizations

Application Notes and Protocols: N-Boc-3-aminocyclohexanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-3-aminocyclohexanol in Drug Discovery

N-Boc-3-aminocyclohexanol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapies. The presence of a Boc-protected amine and a hydroxyl group on a cyclohexane scaffold provides a versatile platform for introducing molecular complexity and optimizing pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclohexane ring offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the protected amine and hydroxyl functionalities allow for sequential and regioselective chemical modifications.

One of the most significant applications of N-Boc-3-aminocyclohexanol is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1] By inhibiting BTK, the proliferation and survival of malignant B-cells can be effectively halted.

Application Highlight: Synthesis of Orelabrutinib, a Potent BTK Inhibitor

A prominent example of the application of N-Boc-3-aminocyclohexanol is in the synthesis of Orelabrutinib (ICP-022), a potent and selective irreversible BTK inhibitor. Orelabrutinib has been approved for the treatment of certain B-cell lymphomas.[1] The N-Boc-3-aminocyclohexanol moiety is incorporated into the final structure of Orelabrutinib and plays a critical role in its binding to the BTK enzyme.

The synthesis of Orelabrutinib and its derivatives often involves the coupling of the N-Boc-3-aminocyclohexanol intermediate with a heterocyclic core, typically a pyrazole-containing scaffold. This is a critical step that establishes a key carbon-nitrogen bond in the final drug molecule.

Experimental Protocols

The following protocols are representative examples of how N-Boc-3-aminocyclohexanol can be utilized in the synthesis of advanced intermediates for BTK inhibitors.

Protocol 1: Synthesis of Boc-protected Amines (General Procedure)

This protocol outlines a general method for the Boc protection of aminocyclohexanol, which is a prerequisite for subsequent coupling reactions.

Reaction Scheme:

Materials:

-

(cis/trans)-3-Aminocyclohexanol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-